molecular formula C16H14N2O2 B15082991 1,2-Bis(benzamido)ethene CAS No. 5992-34-7

1,2-Bis(benzamido)ethene

Cat. No.: B15082991
CAS No.: 5992-34-7
M. Wt: 266.29 g/mol
InChI Key: UNFYXGSZWIZZKH-VAWYXSNFSA-N
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Description

N-[(E)-2-(Benzoylamino)ethenyl]benzamide: is an organic compound with the molecular formula C16H14N2O2 It is characterized by the presence of a benzoylamino group attached to an ethenyl linkage, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-[(E)-2-(Benzoylamino)ethenyl]benzamide typically involves the condensation of benzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods:

Industrial production of N-[(E)-2-(Benzoylamino)ethenyl]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

N-[(E)-2-(Benzoylamino)ethenyl]benzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds .

Biology:

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active molecules .

Medicine:

It may be explored for its pharmacological properties, including its ability to interact with specific enzymes or receptors .

Industry:

In the industrial sector, N-[(E)-2-(Benzoylamino)ethenyl]benzamide can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other applications .

Mechanism of Action

The mechanism of action of N-[(E)-2-(Benzoylamino)ethenyl]benzamide involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with target molecules, while the ethenyl linkage provides flexibility and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-[2-(Benzoylamino)ethyl]benzamide
  • N-[(Benzoylamino)(2-pyridinyl)methyl]benzamide
  • N-[(Benzoylamino)(phenyl)methyl]benzamide
  • N-[(Benzoylamino)methyl]benzamide
  • N-(2-(Benzoylamino)phenyl)benzamide

Comparison:

N-[(E)-2-(Benzoylamino)ethenyl]benzamide is unique due to its ethenyl linkage, which imparts distinct chemical reactivity and flexibility compared to similar compoundsAdditionally, the presence of the benzoylamino group enhances its ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

5992-34-7

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-[(E)-2-benzamidoethenyl]benzamide

InChI

InChI=1S/C16H14N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h1-12H,(H,17,19)(H,18,20)/b12-11+

InChI Key

UNFYXGSZWIZZKH-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C=C/NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC=CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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